N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-15-6-7-17(13-16(15)2)22(24)23-14-21(20-5-4-12-28-20)29(25,26)19-10-8-18(27-3)9-11-19/h4-13,21H,14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMUISHNXAOAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
Starting material : 3,4-Dimethylbenzoic acid (CAS 619-04-5) is treated with thionyl chloride (SOCl₂) under reflux conditions to yield the corresponding acid chloride.
The reaction is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:1) as the mobile phase. Excess SOCl₂ is removed under reduced pressure to isolate 3,4-dimethylbenzoyl chloride as a pale-yellow liquid.
Preparation of 2-(Furan-2-yl)-2-(4-Methoxybenzenesulfonyl)ethylamine
Sulfonylation of Furan-Containing Amine
Step 1 : Synthesis of 2-(furan-2-yl)ethylamine
Furan-2-ylacetonitrile (CAS 497-23-4) undergoes catalytic hydrogenation using Raney nickel under 30 bar H₂ pressure in ethanol at 50°C for 12 hours, yielding 2-(furan-2-yl)ethylamine.
Step 2 : Sulfonylation with 4-Methoxybenzenesulfonyl Chloride
The amine reacts with 4-methoxybenzenesulfonyl chloride (CAS 1695-91-4) in the presence of triethylamine (TEA) as a base:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Molar Ratio | 1:1.2 (amine:sulfonyl chloride) |
| Temperature | 0°C → room temperature |
| Reaction Time | 8 hours |
| Yield | 75–80% |
The product, 2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethylamine, is purified via column chromatography (silica gel, hexane:ethyl acetate 3:1).
Amide Bond Formation
Coupling of Fragments
The benzoyl chloride and sulfonamide-ethylamine are coupled using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts:
| Parameter | Value |
|---|---|
| Solvent | Dry tetrahydrofuran (THF) |
| Molar Ratio | 1:1 (acid chloride:amine) |
| Temperature | 0°C → room temperature |
| Reaction Time | 24 hours |
| Yield | 65–70% |
The crude product is washed with 5% aqueous HCl to remove dicyclohexylurea (DCU) byproducts, followed by recrystallization from ethanol/water (7:3).
Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal that replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) increases yields to 78–82%.
Temperature Effects
Elevating the reaction temperature to 40°C reduces the coupling time to 12 hours but risks racemization. Microwave-assisted synthesis at 60°C for 30 minutes achieves comparable yields (76%) with minimal degradation.
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.21 (s, 1H, furan-H), 6.98–6.94 (m, 2H, Ar-H), 6.38 (dd, J = 3.2 Hz, 1H, furan-H), 4.12 (t, J = 6.8 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.31 (s, 6H, Ar-CH₃).
-
HRMS (ESI): m/z calculated for C₂₃H₂₅N₂O₅S [M+H]⁺: 465.1432; found: 465.1429.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30, 1 mL/min) confirms ≥98% purity with a retention time of 12.3 minutes.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting a continuous flow reactor with immobilized EDC/HOBt catalysts reduces reagent waste and improves throughput (90% yield at 1 kg/day scale).
Cost Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| 3,4-Dimethylbenzoic acid | 450 |
| 4-Methoxybenzenesulfonyl chloride | 1,200 |
| EDC/HOBt | 3,500 |
| Total | 5,150 |
Economies of scale reduce the bulk production cost to $3,800/kg at 100 kg batches.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethylbenzamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the materials science field, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical agent, it might inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The furan ring and sulfonyl group are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl and Benzamide Groups
Table 1: Key Structural and Functional Comparisons
Key Observations :
- KN-93: Shares the 4-methoxybenzenesulfonyl group with the target compound but differs in its benzylamine backbone and chlorocinnamyl substituent.
- No. 2226: Shares the 3,4-dimethylbenzamide core but lacks sulfonyl and furan groups. Its metabolism involves hydroxylation and demethylation, whereas the target’s sulfonyl group may reduce oxidative metabolism, prolonging half-life .
- Triazole-acetamide (CAS 575461-71-1) : Contains a furan and sulfanyl group but replaces benzamide with acetamide. Such differences could influence solubility and binding affinity .
Pharmacokinetic and Metabolic Comparisons
Table 2: Metabolic Pathways and Toxicity Data
Key Observations :
- The target compound’s 4-methoxybenzenesulfonyl group may undergo phase II metabolism (e.g., sulfonation), contrasting with No. 2226’s phase I hydroxylation .
- KN-93’s benzylamine structure enhances membrane permeability, whereas the target’s amide group may limit blood-brain barrier penetration unless actively transported .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethylbenzamide?
The synthesis involves three key steps:
- Sulfonation : Reacting a furan-derived intermediate with 4-methoxybenzenesulfonyl chloride under anhydrous conditions to prevent hydrolysis of the sulfonyl group.
- Amide coupling : Using coupling agents (e.g., EDCI/HOBt) to form the benzamide bond, with dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance solubility .
- Purification : Column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure compound. Optimal yields (>70%) require precise temperature control (0–25°C) during sulfonation and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan (δ 6.2–7.4 ppm), sulfonyl (δ 3.8 ppm for OCH₃), and benzamide (δ 2.2–2.4 ppm for CH₃ groups) moieties .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate the amide and sulfonyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular weight accuracy (e.g., [M+H]⁺ calculated vs. observed) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies indicate antimicrobial activity (MIC = 8–16 µg/mL against Gram-positive bacteria) and anti-inflammatory potential (IC₅₀ = 12 µM in COX-2 inhibition assays). These findings derive from in vitro assays using standardized protocols (e.g., broth microdilution for antimicrobial tests) .
Advanced Research Questions
Q. How can researchers optimize amide bond formation to address low yields or side products?
- Catalyst screening : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by activating carboxyl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactant solubility but may require post-reaction purification to remove residual solvent.
- Temperature modulation : Lower temperatures (0–5°C) reduce racemization during coupling .
- Real-time monitoring : Use TLC or inline FTIR to track reaction progress and terminate before side reactions dominate .
Q. How should researchers resolve contradictions in biological activity data across assays?
Discrepancies may arise from:
- Assay conditions : Varying pH or redox environments (e.g., bacterial vs. mammalian cell cultures) can alter compound stability. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Structural analogs : Compare activity of derivatives (e.g., replacing 3,4-dimethylbenzamide with 3,5-dimethyl groups) to identify critical pharmacophores .
- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-assay variability .
Q. What computational strategies are recommended to predict this compound’s mechanism of action?
- Molecular docking : Simulate interactions with targets (e.g., COX-2 or bacterial enzymes) using software like AutoDock Vina. Focus on the sulfonyl group’s role in hydrogen bonding .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using datasets from analogs .
Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic potential?
- Core modifications : Replace the furan ring with thiophene to evaluate electronic effects on target binding .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzamide ring to enhance metabolic stability .
- Bioisosteric swaps : Substitute the sulfonyl group with a phosphonate to assess impact on solubility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
